5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of 2,5-dimethylpyrrole with isophthalic acid under specific conditions . One common method includes refluxing the reactants in ethanol with a few drops of glacial acetic acid for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, particularly on the benzene ring, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid involves the inhibition of protein tyrosine phosphatase PtpA. This inhibition disrupts phagosome acidification and maturation, which is crucial for the survival of Mycobacterium tuberculosis within host cells . The molecular targets and pathways involved include the binding of the compound to the active site of PtpA, thereby preventing its enzymatic activity.
Comparison with Similar Compounds
5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
- 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid
- 5-(2,5-dimethylpyrrol-1-yl)isophthalic acid
- 5-(2,5-dimethyl-1-pyrrolyl)benzene-1,3-dicarboxylic acid
These compounds share similar structural features but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific inhibitory action on protein tyrosine phosphatase PtpA, making it a valuable compound for research in tuberculosis treatment.
Properties
CAS No. |
292058-56-1 |
---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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